2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol is an organic compound that features a unique combination of functional groups, including an amino group, a fluoroethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol typically involves the reaction of 2-fluoroethylamine with 4-methylhexan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-fluoroethyl)-4-methylhexanone.
Reduction: Formation of 2-amino-2-(2-fluoroethyl)-4-methylhexylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloroethyl)-4-methylhexan-1-ol
- 2-Amino-2-(2-bromoethyl)-4-methylhexan-1-ol
- 2-Amino-2-(2-iodoethyl)-4-methylhexan-1-ol
Uniqueness
2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C9H20FNO |
---|---|
Molecular Weight |
177.26 g/mol |
IUPAC Name |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
InChI |
InChI=1S/C9H20FNO/c1-3-8(2)6-9(11,7-12)4-5-10/h8,12H,3-7,11H2,1-2H3 |
InChI Key |
WXBWPXICKSLHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CCF)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.